molecular formula C21H20O5 B2736006 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one CAS No. 202914-38-3

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one

Cat. No. B2736006
CAS RN: 202914-38-3
M. Wt: 352.386
InChI Key: PRADBILYCPRLJQ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one, also known as EDC, is a synthetic compound that belongs to the coumarin family. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one is not fully understood. However, it has been suggested that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has also been found to interact with various cellular targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells and tissues. Moreover, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one is also stable and can be stored for long periods without degradation. However, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Moreover, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one can interact with other compounds, such as proteins and lipids, which can affect its biological activity.

Future Directions

For the research on 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one include investigating its potential as a therapeutic agent and exploring its mechanism of action in more detail.

Synthesis Methods

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one involves the condensation of 7-ethoxy-4-hydroxy-2,8-dimethylcoumarin and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. The reaction is catalyzed by a base, such as potassium carbonate, in the presence of an organic solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-23-16-8-6-15-20(22)19(13(3)26-21(15)12(16)2)14-5-7-17-18(11-14)25-10-9-24-17/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRADBILYCPRLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one

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